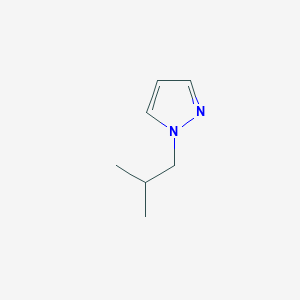

1-Isobutyl-1H-pyrazole

Descripción general

Descripción

Synthesis Analysis

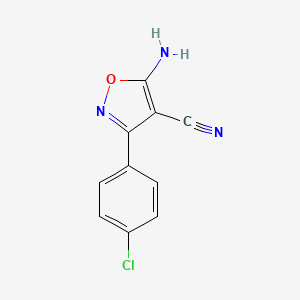

The synthesis of pyrazole derivatives can be achieved through various methods, including condensation reactions. For instance, the synthesis of 1H-pyrazolo[3,4-c]isoquinolin-1-ones was accomplished by reacting cyclohexanone derivatives with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one, as described in one of the studies . Another paper outlines a general approach for synthesizing 3H-pyrazolo[3,4-c]isoquinolines through a cascade imination/intramolecular decarboxylative coupling process . These methods highlight the versatility of synthetic approaches that can be applied to the synthesis of 1-Isobutyl-1H-pyrazole.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. For example, the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was characterized using these methods, and its molecular geometry was further investigated using density functional theory (DFT) calculations . Similarly, the structure of 3-Isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol was determined, revealing the dihedral angles between the pyrazole and phenyl rings and the presence of intermolecular hydrogen bonds in the crystal structure . These findings provide a foundation for understanding the molecular structure of 1-Isobutyl-1H-pyrazole.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by their molecular structure and the substituents attached to the pyrazole ring. The papers provided do not directly discuss the chemical reactions of 1-Isobutyl-1H-pyrazole, but they do provide insights into the reactivity of related compounds. For instance, the presence of substituents such as nitro groups or sulfanyl groups can affect the electron density and, consequently, the reactivity of the pyrazole ring . Understanding these factors is crucial for predicting the chemical behavior of 1-Isobutyl-1H-pyrazole in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π interactions, can also influence these properties, as seen in the crystal structure of 3-Isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol . Additionally, the electronic properties, such as the distribution of electron density and the nature of molecular orbitals, can be assessed through DFT calculations, as performed for the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole . These analyses are pertinent to understanding the properties of 1-Isobutyl-1H-pyrazole.

Aplicaciones Científicas De Investigación

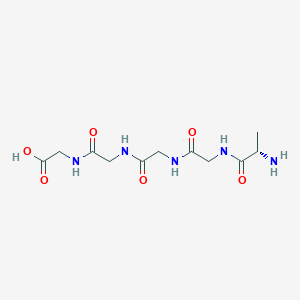

“1-Isobutyl-1H-pyrazole” is a chemical compound with the molecular formula C7H12N2 . It’s typically a liquid and is often stored at temperatures between 2-8°C . The compound has a CAS Number of 725746-81-6 .

Pyrazole derivatives, which “1-Isobutyl-1H-pyrazole” is a part of, are widely used in various scientific fields due to their diverse biological activities. They are used in the synthesis of various pharmaceuticals and are also used in materials science for the creation of new materials .

-

Medicinal Chemistry and Drug Discovery : Pyrazoles are widely used in medicinal chemistry and drug discovery due to their diverse biological activities . They are often used as building blocks in the synthesis of various pharmaceuticals .

-

Agrochemistry : Pyrazoles can also be used in agrochemistry, possibly as pesticides or biocides .

-

Coordination Chemistry and Organometallic Chemistry : Pyrazoles can act as ligands in coordination chemistry and organometallic chemistry, forming complexes with various metals .

-

Synthesis of New Materials : Pyrazoles are used in materials science for the creation of new materials .

-

Synthesis of Pyrazole Derivatives : Pyrazoles can be used as starting materials in the synthesis of more complex pyrazole derivatives. For example, “1-Isobutyl-1H-pyrazole-4-carbaldehyde” is a derivative of "1-Isobutyl-1H-pyrazole" .

-

One-Pot Synthesis Method : Pyrazoles can be synthesized from (hetero)arenes and carboxylic acids using a swift and effective one-pot method .

-

Medicinal Chemistry and Drug Discovery : Pyrazoles are widely used in medicinal chemistry and drug discovery due to their diverse biological activities . They are often used as building blocks in the synthesis of various pharmaceuticals .

-

Agrochemistry : Pyrazoles can also be used in agrochemistry, possibly as pesticides or biocides .

-

Coordination Chemistry and Organometallic Chemistry : Pyrazoles can act as ligands in coordination chemistry and organometallic chemistry, forming complexes with various metals .

-

Synthesis of New Materials : Pyrazoles are used in materials science for the creation of new materials .

-

Synthesis of Pyrazole Derivatives : Pyrazoles can be used as starting materials in the synthesis of more complex pyrazole derivatives. For example, “1-Isobutyl-1H-pyrazole-4-carbaldehyde” is a derivative of "1-Isobutyl-1H-pyrazole" .

-

One-Pot Synthesis Method : Pyrazoles can be synthesized from (hetero)arenes and carboxylic acids using a swift and effective one-pot method .

Safety And Hazards

The safety information for 1-Isobutyl-1H-pyrazole indicates that it is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and using only non-sparking tools .

Propiedades

IUPAC Name |

1-(2-methylpropyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-7(2)6-9-5-3-4-8-9/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZORUNWJQFEJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596129 | |

| Record name | 1-(2-Methylpropyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isobutyl-1H-pyrazole | |

CAS RN |

725746-81-6 | |

| Record name | 1-(2-Methylpropyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)

![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)

![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1342497.png)